

An In-Depth Technical Guide to Lenvatinib Impurity 8

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Compound of Interest

Compound Name: Lenvatinib impurity 8

Cat. No.: B1436085

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This guide provides a comprehensive technical overview of **Lenvatinib Impurity 8**, a critical related substance in the manufacturing of the multi-kinase inhibitor, Lenvatinib. As professionals in drug development and quality control, understanding the physicochemical properties, formation pathways, and analytical control of such impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explain the underlying scientific rationale for the identification, characterization, and quantification of this specific impurity.

Part 1: Foundational Characteristics of Lenvatinib Impurity 8

Lenvatinib Impurity 8 is identified as a key process-related impurity or a potential starting material in the synthesis of Lenvatinib. Its robust control is a critical aspect of the overall Lenvatinib control strategy.

Molecular Identity and Physicochemical Properties

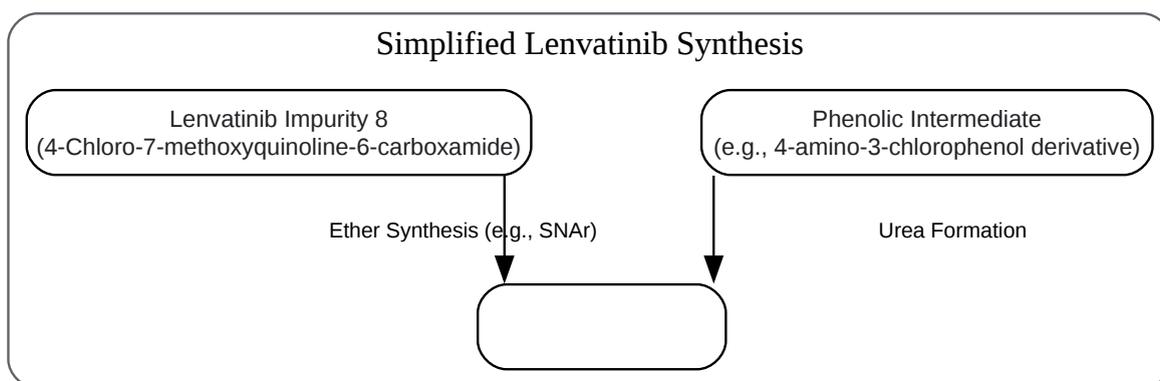
A precise understanding of the molecular identity is the cornerstone of any impurity analysis. **Lenvatinib Impurity 8** is chemically known as 4-Chloro-7-methoxyquinoline-6-carboxamide. Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Name	4-Chloro-7-methoxyquinoline-6-carboxamide	
CAS Number	417721-36-9	
Molecular Formula	C ₁₁ H ₉ ClN ₂ O ₂	
Molecular Weight	236.66 g/mol	
Alternative Names	Lenvatinib Chloro Impurity	

The molecular weight is a fundamental parameter used in mass spectrometry for the initial identification of the impurity in a given sample.

Structural Context: Role as a Synthetic Precursor

The significance of **Lenvatinib Impurity 8** stems from its structural relationship to the final Lenvatinib molecule. It constitutes the core quinoline carboxamide backbone of Lenvatinib. The diagram below illustrates its position in a representative synthetic pathway, highlighting its role as a key intermediate.



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Caption: Logical flow of Lenvatinib synthesis.

Understanding this relationship is crucial for drug development professionals. The presence of unreacted Impurity 8 in the final API indicates an incomplete ether synthesis reaction. Therefore, monitoring and controlling its levels is a direct measure of reaction efficiency and the effectiveness of downstream purification processes.

Part 2: Analytical Control and Characterization Strategy

A robust, validated analytical method is required for the reliable quantification of **Lenvatinib Impurity 8**. The following sections detail a field-proven approach based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the standard for pharmaceutical impurity analysis.

Recommended Analytical Method: RP-HPLC

The polarity difference between Lenvatinib and Impurity 8 allows for excellent separation using a C18 stationary phase.

Experimental Protocol: RP-HPLC Method for Lenvatinib and Impurity 8

- Instrumentation:
 - A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 5 µm particle size (A common and reliable choice for this type of analysis).
 - Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and ionization efficiency if coupled with a mass spectrometer.
 - Mobile Phase B: Acetonitrile. Rationale: A common organic modifier providing good separation for moderately polar compounds.

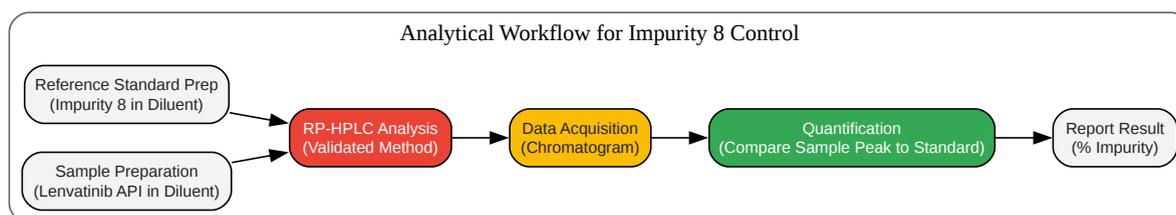
- Gradient Elution: A gradient is necessary to elute the main Lenvatinib peak, which is more retained than the more polar Impurity 8, in a reasonable time with good peak shape.
 - 0-5 min: 20% B
 - 5-25 min: 20% to 70% B
 - 25-30 min: 70% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 240-265 nm. Rationale: This range provides good sensitivity for both the API and related impurities based on their chromophores.
- Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- Sample and Standard Preparation:
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Standard Solution: Prepare a solution of **Lenvatinib Impurity 8** reference standard at a concentration of approximately 1 µg/mL.
 - Sample Solution: Prepare a solution of the Lenvatinib API sample at a concentration of approximately 1 mg/mL.

System Suitability and Validation:

For the method to be trustworthy, it must pass system suitability criteria before any sample analysis.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (Impurity 8)	≤ 2.0	Ensures peak symmetry for accurate integration.
Theoretical Plates (Impurity 8)	≥ 2000	Demonstrates column efficiency and separation power.
%RSD for 6 Injections	$\leq 5.0\%$	Confirms system precision and reproducibility.

The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.



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Caption: Workflow for impurity quantification.

Spectroscopic Characterization for Identity Confirmation

While HPLC provides quantitative data, definitive identification relies on spectroscopic methods. This is a self-validating system: the chromatographic peak must match the retention time of a reference standard, and the spectroscopic data from that peak must be consistent with the known structure.

- Mass Spectrometry (MS):
 - Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

- Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule $[M+H]^+$ at m/z 237.6. The presence of the chlorine atom would be confirmed by the characteristic isotopic pattern (A+2 peak at m/z 239.6 with approximately one-third the intensity of the A peak).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Technique: 1H NMR and ^{13}C NMR.
 - Purpose: Provides unambiguous structural confirmation. A solution of the isolated impurity or a synthesized reference standard is analyzed.
 - Expected 1H NMR Features: The spectrum would show distinct signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and signals for the amide protons.
 - Expected ^{13}C NMR Features: The spectrum would show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the methoxy carbon.

Note: The exact chemical shifts and coupling constants for NMR and the fragmentation pattern for MS/MS must be determined by analyzing a certified reference standard of **Lenvatinib Impurity 8**. This data serves as the definitive benchmark for identity confirmation.

Part 3: Regulatory Perspective and Control Strategy

The control of any impurity is dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH).

- Identification Threshold: For a maximum daily dose of Lenvatinib (typically 24 mg), the ICH Q3A(R2) guideline sets the identification threshold at 0.10%. Any impurity found at or above this level must be structurally identified.
- Qualification Threshold: The qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower. Impurities above this level must be qualified through toxicological studies.

Therefore, the control strategy for **Lenvatinib Impurity 8** involves:

- **Process Optimization:** Refining the ether synthesis reaction conditions (temperature, base, reaction time) to maximize the conversion of Impurity 8 to Lenvatinib.
- **Purification Efficiency:** Developing robust crystallization or chromatographic purification steps to effectively remove any unreacted Impurity 8 from the crude API.
- **Routine Testing:** Implementing the validated RP-HPLC method described above to test every batch of Lenvatinib API, ensuring that Impurity 8 levels are consistently below the established, qualified limit (typically well below 0.15%).

By integrating this foundational knowledge with robust analytical practices, researchers and drug development professionals can ensure the effective control of **Lenvatinib Impurity 8**, contributing to the overall quality, safety, and regulatory compliance of the Lenvatinib drug product.

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